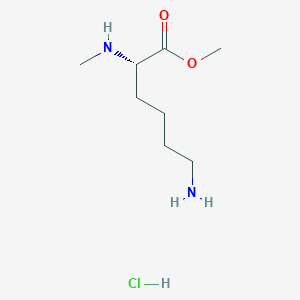
5,6-Dichloropyrazine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloropyrazine-2,3-dicarboxamide is a chemical compound with the molecular formula C6H2Cl2N4O2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two carboxamide groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with ammonia or amines under controlled conditions to form the desired dicarboxamide compound .
Industrial Production Methods
Industrial production of 5,6-Dichloropyrazine-2,3-dicarboxamide may involve large-scale chlorination and subsequent amide formation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyrazine-2,3-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine dicarboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the formation of pyrazine dicarboxylic acids.
Scientific Research Applications
5,6-Dichloropyrazine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: A precursor in the synthesis of 5,6-Dichloropyrazine-2,3-dicarboxamide.
3,5-Dichloropyrazine-2,6-dicarboxamide: A structural isomer with similar chemical properties but different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4Cl2N4O2 |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
5,6-dichloropyrazine-2,3-dicarboxamide |
InChI |
InChI=1S/C6H4Cl2N4O2/c7-3-4(8)12-2(6(10)14)1(11-3)5(9)13/h(H2,9,13)(H2,10,14) |
InChI Key |
FKSNRZXATBVBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



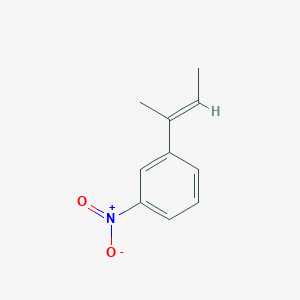

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)



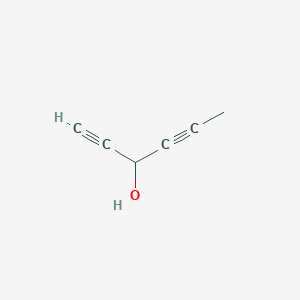
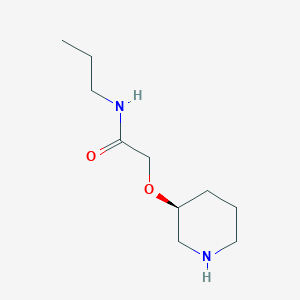
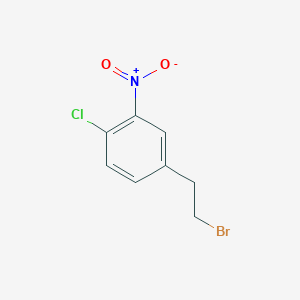
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

